3,5,5-Trimethylhept-3-ene
CAS No.: 2050-82-0
Cat. No.: VC18408003
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2050-82-0 |
|---|---|
| Molecular Formula | C10H20 |
| Molecular Weight | 140.27 g/mol |
| IUPAC Name | (E)-3,5,5-trimethylhept-3-ene |
| Standard InChI | InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+ |
| Standard InChI Key | LREOTMWEDRBPMG-CMDGGOBGSA-N |
| Isomeric SMILES | CC/C(=C/C(C)(C)CC)/C |
| Canonical SMILES | CCC(=CC(C)(C)CC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3,5,5-Trimethylhept-3-ene () features a hept-3-ene backbone with methyl substituents at positions 3, 5, and 5. The (E)-configuration places the higher-priority groups (methyl and ethyl) on opposite sides of the double bond, as confirmed by its IUPAC name 3,5,5-trimethylhept-3-ene . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 140.27 g/mol | |
| Density (25°C) | 0.749 g/cm³ | |
| Refractive index | 1.429 | |
| Vapor pressure (25°C) | 3.48 mmHg | |
| LogP (octanol-water) | 3.78 |
The compound’s nonpolar nature, evidenced by a LogP of 3.78 , suggests high lipophilicity, aligning with its classification as an unsaturated acyclic hydrocarbon (HS Code: 2901299090) .
Spectroscopic and Computational Data
PubChem’s computational analysis reveals critical insights:
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InChI Key: LREOTMWEDRBPMG-UHFFFAOYSA-N
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SMILES: CCC(=CC(C)(C)CC)C
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XLogP3-AA: 4.6 (indicative of strong hydrophobic interactions)
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Rotatable bonds: 3 (suggesting moderate conformational flexibility)
The absence of hydrogen bond donors/acceptors underscores its inertness in polar environments, a trait exploitable in solvent formulations.
Synthetic Methodologies and Historical Development
Stehman’s Base-Mediated Condensation (1950)
Stehman et al. pioneered a condensation reaction using 3-methoxyacrylate derivatives under basic conditions. This one-pot method proceeds via:
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Alkoxide formation: Deprotonation of the acrylate precursor.
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Concerted -sigmatropic rearrangement: Formation of the conjugated triene intermediate.
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Electrophilic cyclization: Aromatization to yield the trisubstituted alkene.
Yields reached 40% under optimized conditions (15–25°C, 0.5–1 h reaction time) .
Lewina’s Catalytic Isomerization (1950)
Lewina and Schuscherina demonstrated isomerization of 3,5,5-trimethylheptane over acidic alumina at 150°C, achieving stereoselective (E)-alkene formation. This method’s scalability remains limited due to side-product formation.
Contemporary Advances
Whitmore and Mosher’s (1941) work on carbocation rearrangements laid groundwork for modern acid-catalyzed syntheses. For instance, protonation of 3,5,5-trimethylhept-2-ene induces hydride shifts, yielding the thermodynamically favored (E)-isomer .
Physicochemical Properties and Industrial Applications
Thermal and Solvent Behavior
The compound’s low viscosity (0.749 g/cm³) and moderate boiling point (158°C) make it suitable as:
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Polymer plasticizer: Enhances flexibility in polyvinyl chloride (PVC) formulations.
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Reaction solvent: Inertness prevents interference in Grignard or Friedel-Crafts reactions.
| Parameter | Value | Source |
|---|---|---|
| HS Code | 2901299090 | |
| MFN tariff (WTO) | 2.0% | |
| General tariff (China) | 30.0% | |
| VAT (China) | 17.0% |
Environmental Impact
The compound’s high LogP suggests bioaccumulation potential, necessitating containment in industrial wastewater systems.
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